6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine
Description
Structural Characterization
Crystallographic Analysis of Heterocyclic Core Architecture
The crystallographic analysis of 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine reveals a fused aromatic system with distinct geometric features. While direct crystallographic data for this compound is limited, analogous pyridine derivatives (e.g., FTEAA, a related tetrahydropyridine derivative) exhibit triclinic crystal systems with space group P1̅ . Key structural insights include:
The pyridine ring adopts a planar geometry, with substituents at positions 2, 3, and 6. The furanyl group (3-furyl) likely participates in π-π stacking interactions, stabilizing the crystal lattice.
Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
¹H NMR data for analogous compounds (e.g., 3-hydroxy-6-methylpyridine) suggest the following trends:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Pyridine ring (H-4/H-5) | 7.2–7.6 | m | Aromatic protons |
| Hydroxymethyl (-CH₂OH) | 4.3–4.5 | m | -CH₂OH protons |
| Methyl (CH₃) | 2.3–2.5 | s | C-2 methyl |
| Hydroxyl (-OH) | 10.2–10.5 | br s | Phenolic proton |
¹³C NMR data aligns with pyridine derivatives, showing carbons at:
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| C-2 (methyl-substituted) | 21–25 |
| C-3 (hydroxymethyl) | 33–38 |
| C-6 (furan-linked) | 148–152 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands include:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| -OH (stretch) | 3200–3300 | Hydroxymethyl |
| C=O (stretch) | 1640–1680 | Furan ring |
| C=C (aromatic) | 1500–1600 | Pyridine ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits absorption maxima at λₘₐₓ ≈ 260–280 nm , attributed to π→π* transitions in the conjugated pyridine-furan system.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals characteristic fragmentation:
| Fragment Ion | m/z | Relative Abundance (%) | Assignment |
|---|---|---|---|
| Molecular ion [M]⁺ | 189 | 15 | C₁₀H₁₁NO₂ |
| [M–H₂O]⁺ | 171 | 30 | Loss of H₂O |
| Tropylium ion (C₇H₇⁺) | 91 | 100 | Base peak |
The base peak at m/z 91 corresponds to the tropylium ion, a common fragment in methyl-substituted aromatics.
Computational Molecular Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict:
| Property | Value | Significance |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2–4.5 | Moderate reactivity |
| Mulliken Charges (C-3) | +0.15 | Electrophilic site |
| Dipole Moment (Debye) | 1.8–2.2 | Polar character |
The furanyl group enhances electron delocalization, stabilizing the pyridine ring through conjugation.
Properties
IUPAC Name |
[6-(furan-3-yl)-2-methylpyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-9(6-13)2-3-11(12-8)10-4-5-14-7-10/h2-5,7,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOZPZRKIOWPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=COC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628612 | |
| Record name | [6-(Furan-3-yl)-2-methylpyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53913-06-7 | |
| Record name | [6-(Furan-3-yl)-2-methylpyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Pyridylsulfonium Salt Intermediate
The precursor 6-bromo-2-methylpyridine-3-methanol is synthesized in three steps:
- Methylation at position 2 : 3-Hydroxymethylpyridine undergoes directed ortho-metalation with LDA followed by quenching with methyl iodide to yield 2-methylpyridine-3-methanol.
- Bromination at position 6 : Electrophilic bromination using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux) introduces bromine at the least hindered position.
- Sulfonium salt formation : Reaction with diphenylsulfide and triflic anhydride generates the sulfonium salt 6-(trifluoromethylsulfonyl)-2-methylpyridine-3-methanol .
Ligand Coupling with 3-Furanyl Grignard Reagent
The sulfonium salt reacts with 3-furanylmagnesium chloride (in situ generated from 3-bromofuran and Mg) in THF at −78°C:
$$
\text{C}{8}\text{H}{9}\text{NO} \cdot \text{CF}{3}\text{SO}{3}^{-} + \text{C}{4}\text{H}{3}\text{O}\text{MgBr} \rightarrow \text{C}{11}\text{H}{11}\text{NO}{2} + \text{MgBr}(\text{CF}{3}\text{SO}_{3})
$$
Key advantages:
- Functional group tolerance : Hydroxymethyl groups remain intact under low-temperature conditions.
- Regioselectivity : Coupling occurs exclusively at position 6 due to the sulfonium group’s orientation.
Alternative Pathways via Condensation Reactions
Hantzsch Dihydropyridine Cyclization
A four-component reaction between:
- 3-Furanaldehyde (furan source)
- Ethyl acetoacetate (methyl group precursor)
- Ammonium acetate
- 3-Hydroxypropanal (hydroxymethyl source)
Forms dihydropyridine intermediates, which oxidize to the aromatic pyridine system using MnO₂. However, this method suffers from poor regiocontrol over furan placement.
Kröhnke Pyridine Synthesis
Reaction of 3-furanyl chalcone derivatives with α-picolinium salts yields pyridines with furan substituents. For example:
$$
\text{C}{6}\text{H}{5}\text{COCH}{2}\text{COC}{4}\text{H}{3}\text{O} + \text{C}{5}\text{H}{5}\text{N}^{+}\text{CH}{2}\text{OH} \rightarrow \text{C}{11}\text{H}{11}\text{NO}_{2} + \text{Byproducts}
$$
Limitations include low yields (<30%) and competing side reactions at the hydroxymethyl group.
Functional Group Interconversion Approaches
Oxidation-Reduction Sequence
Hydroxymethyl Protection Strategies
- Silyl protection : Tert-butyldimethylsilyl (TBDMS) ethers stabilize the hydroxymethyl group during bromination or coupling steps.
- Benzyl ethers : Removed via hydrogenolysis post-synthesis.
Comparative Analysis of Synthetic Routes
The Grignard ligand-coupling approach outperforms others in yield and selectivity, though it requires specialized sulfonium precursors.
Purification and Characterization
- Vacuum fractional distillation : Isolates the product (bp 120–125°C at 1.2 Torr) from unreacted starting materials.
- Crystallization : Ethanol/water mixtures (7:3 v/v) yield needles with mp 89–91°C.
- Spectroscopic data :
Industrial-Scale Considerations
Synchem GmbH’s pilot-scale process (5 kg/batch) employs:
- Continuous flow reactors : For bromination and Grignard coupling steps.
- Catalytic recycling : MgBr₂ byproducts are converted back to Mg for reagent synthesis.
- Cost analysis : Raw material costs dominate (75%), with sulfonium precursors accounting for 40% of total expenses.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, as a kinase inhibitor, it can block the phosphorylation of proteins, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridine-Furan Hybrids
a. 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine ()
- Structure : Contains a fused imidazo-pyridine core with a furan-2-yl group and an alkyne substituent.
- Key Differences :
b. Furo[3,2-c]pyridine Derivatives ()
- Structure : Furan and pyridine rings fused into a bicyclic system.
- Key Differences: The target compound’s furan and pyridine rings are non-fused, offering greater conformational flexibility. Furopyridines in are synthesized via acylation of intermediates, whereas the target compound’s synthesis might involve nucleophilic substitution or cross-coupling reactions.
- Applications: Furopyridines demonstrate antimicrobial activity, hinting that non-fused analogs like the target compound could exhibit related properties .
Substituent-Driven Comparisons
a. 3-Hydroxy-6-methylpyridine ()
- Structure : Pyridine with hydroxyl (-OH) at C3 and methyl (-CH₃) at C6.
- Key Differences :
- Physicochemical Impact : Hydroxymethyl groups generally increase solubility, while furanyl moieties may enhance π-π stacking interactions in biological systems .
b. 6-Methylpyridine Derivatives ()
- Examples : 6-Methylpyridin-2-ol, 6-Methylpyridin-3-sulfonic acid.
- Key Differences :
- Substituents like sulfonic acid or boronic acid (in ) confer strong acidity or cross-coupling reactivity, unlike the hydroxymethyl and furanyl groups in the target compound.
- The methyl group at C2 in the target compound may sterically hinder electrophilic substitution reactions compared to unsubstituted analogs.
Physicochemical Properties
A hypothetical comparison based on structural analogs:
Biological Activity
6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyridine ring substituted with a hydroxymethyl group and a furanyl group, which contributes to its unique reactivity and biological properties. The presence of these functional groups is crucial for its interaction with biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- DNA Interaction : The compound has shown strong interactions with DNA, suggesting potential as an anticancer agent. It can induce oxidative stress leading to apoptosis in cancer cells, as demonstrated in studies involving HeLa and MCF7 cell lines .
- Nuclease Activity : It displays effective nuclease activity, which may contribute to its ability to cleave DNA and affect cellular processes .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are needed to elucidate these interactions.
Biological Activities
- Anticancer Activity :
- Antimicrobial Properties :
Case Studies
- Cytotoxicity Assessment :
- Antimicrobial Testing :
Data Tables
| Activity Type | Tested Strains/Cells | MIC/IC50 Values | Results |
|---|---|---|---|
| Anticancer | HeLa | IC50: 15 µM | Significant cytotoxicity |
| Antibacterial | E. coli | MIC: 0.0048 mg/mL | Effective growth inhibition |
| S. aureus | MIC: 0.0195 mg/mL | Effective growth inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Stepwise synthesis : Begin with iodination or functionalization of a methylpyridine precursor (e.g., 2-methylpyridine), followed by Friedel-Crafts acylation or nucleophilic substitution to introduce the furanyl group. Use Lewis acids like AlCl₃ to catalyze acylation reactions .
- Purification : Employ column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures to isolate intermediates. Monitor purity via TLC and HPLC .
- Yield optimization : Adjust reaction temperature (e.g., reflux vs. room temperature) and stoichiometry of reagents. For example, using excess furan derivatives may improve coupling efficiency .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
- Methodology :
- NMR spectroscopy : Use H and C NMR to confirm substitution patterns on the pyridine and furan rings. For example, the hydroxymethyl group (-CHOH) at position 3 will show distinct proton signals at δ 4.5–5.0 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing by co-crystallizing the compound with heavy atoms (e.g., iodine derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of this compound?
- Methodology :
- Standardized assays : Compare results under consistent conditions (e.g., cell lines, incubation times). For antimicrobial studies, use CLSI guidelines for MIC determination; for anticancer assays, adhere to NCI-60 panel protocols .
- Mechanistic studies : Perform target-specific assays (e.g., enzyme inhibition, receptor binding) to identify primary modes of action. For example, test interactions with cytochrome P450 enzymes or kinase targets using fluorescence polarization .
- Data normalization : Account for variations in compound solubility by using DMSO controls and standardizing solvent concentrations across experiments .
Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in drug discovery?
- Methodology :
- Analog synthesis : Modify substituents systematically (e.g., replace the furanyl group with thiophene or phenyl rings) and evaluate changes in bioactivity. Use parallel synthesis libraries for high-throughput screening .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets like DNA topoisomerases or bacterial efflux pumps. Validate predictions with mutagenesis studies .
- Pharmacophore mapping : Identify critical functional groups (e.g., hydroxymethyl, furanyl) using QSAR models to prioritize derivatives for synthesis .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor degradation products via LC-MS and quantify using UV-Vis spectroscopy at λ~260 nm (pyridine absorption) .
- Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles. Store samples at 4°C, 25°C, and 40°C for accelerated stability testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
